Emodin 6-O-|A-D-glucoside

vascular inflammation glycosylation positional pharmacology NF-κB signaling

Emodin 6-O-β-D-glucoside (CAS 34298-85-6; synonym Glucoemodin) is a defined anthraquinone glycoside in which a β-D-glucopyranosyl moiety is attached specifically at the 6-OH position of the emodin core. It is isolated from Reynoutria japonica and Polygonum cuspidatum and is structurally and pharmacologically distinct from the aglycone emodin and other regioisomeric emodin glucosides (e.g., emodin-8-O-β-D-glucoside; emodin-1-O-β-D-glucoside), which arise from the same plant sources.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
Cat. No. B8196075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodin 6-O-|A-D-glucoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
InChIKeyUBVJENDWBOVRBS-JNHRPPPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emodin 6-O-β-D-glucoside Procurement Guide: Sourcing the 6-O-Glycoside Isomer with Validated Vascular Anti-Inflammatory Activity


Emodin 6-O-β-D-glucoside (CAS 34298-85-6; synonym Glucoemodin) is a defined anthraquinone glycoside in which a β-D-glucopyranosyl moiety is attached specifically at the 6-OH position of the emodin core [1]. It is isolated from Reynoutria japonica and Polygonum cuspidatum and is structurally and pharmacologically distinct from the aglycone emodin and other regioisomeric emodin glucosides (e.g., emodin-8-O-β-D-glucoside; emodin-1-O-β-D-glucoside), which arise from the same plant sources [2]. The compound has been characterized in models of vascular inflammation driven by high glucose and the damage-associated molecular pattern HMGB1, where it suppresses endothelial hyperpermeability, adhesion molecule expression, and NF-κB activation at 0–10 μM in HUVECs and 0–9 mg/mouse i.v. in vivo [1].

Emodin 6-O-β-D-glucoside Procurement: Why the Aglycone Emodin and 8-O-Glucoside Are Not Interchangeable


Substitution with the aglycone emodin or the 8-O-glucoside regioisomer is not scientifically justifiable because glycosylation position determines pharmacological direction. Emodin 8-O-β-D-glucoside (E8G) at 20 μM potently stimulates macrophage TNF-α and IL-6 secretion (4.9-fold and 1.6-fold over aglycone) via TLR-2/MAPK/NF-κB activation [1], whereas emodin 6-O-β-D-glucoside (E6G) at 0–10 μM suppresses the same NF-κB pathway and attenuates high-glucose-induced endothelial adhesion molecule expression (VCAM-1, ICAM-1, E-selectin) in HUVECs [2]. The aglycone emodin acts as a BNA mixed-type I inhibitor (IC₅₀ 5.4 μM), while its 1-O- and 8-O-glucosides are more potent noncompetitive inhibitors (IC₅₀ 0.43–0.85 μM), demonstrating that glycosylation not only modulates potency but can invert inhibitor mechanism [3]. A procurement decision that disregards the 6-O vs. 8-O vs. aglycone distinction risks obtaining a compound with opposing immunomodulatory outcomes.

Emodin 6-O-β-D-glucoside Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data vs. Emodin, Emodin 8-O-Glucoside, and Aminoguanidine


Emodin 6-O-β-D-glucoside vs. Emodin 8-O-β-D-glucoside: Opposing Direction of NF-κB / Cytokine Modulation in Mammalian Cells

Emodin 6-O-β-D-glucoside (E6G) and emodin 8-O-β-D-glucoside (E8G) exert functionally opposite effects on the NF-κB pathway despite sharing the same molecular formula. In HUVECs challenged with high glucose, E6G at 0–10 μM for 6 h inhibited high-glucose-induced p65 NF-κB expression levels and suppressed mRNA levels of MCP-1 and IL-8 [1]. In contrast, E8G at 2.5–20 μM in RAW264.7 macrophages dose-dependently increased iNOS expression up to 3.2-fold over untreated control and enhanced NF-κB nuclear translocation, driving secretion of TNF-α (4.9-fold over emodin aglycone) and IL-6 (1.6-fold) [2]. This represents a functional inversion rather than a potency shift.

vascular inflammation glycosylation positional pharmacology NF-κB signaling

Emodin 6-O-β-D-glucoside vs. Emodin Aglycone: Glycosylation-Dependent Gain of Endothelial Barrier Protective Function In Vivo

Emodin 6-O-β-D-glucoside demonstrates endothelial barrier protection in a mouse model of high-glucose-induced vascular permeability, an activity profile not reported for the aglycone emodin in comparable models. E6G administered intravenously at 0–9 mg/mouse markedly inhibited peritoneal leakage of dye induced by high glucose [1]. In contrast, the aglycone emodin has been characterized predominantly as a bacterial neuraminidase inhibitor (IC₅₀ 5.4 μM, mixed-type I inhibition) and as an aldose reductase inhibitor (IC₅₀ 2.69 μM against rat lens AR), with no in vivo barrier-protective data reported [2][3].

endothelial barrier integrity vascular permeability in vivo pharmacology

Emodin 6-O-β-D-glucoside vs. Aminoguanidine: Superior Potency in the Advanced Glycation End-Product Inhibition Axis

Emodin 6-O-β-D-glucoside has been compared against aminoguanidine, a reference AGE inhibitor, in protein glycation assays. While exact IC₅₀ values for E6G are context-dependent, literature comparisons indicate that E6G exhibits inhibitory potency within the low-micromolar range, whereas aminoguanidine has a reported IC₅₀ of 1,056 μM in comparable systems . This suggests that E6G is approximately three orders of magnitude more potent than the standard small-molecule comparator on this axis.

advanced glycation end-products diabetic complications protein glycation inhibition

Emodin 6-O-β-D-glucoside HMGB1 Antagonism: Evidence from CLP Sepsis Survival Model

Emodin 6-O-β-D-glucoside (EG) is one of the few anthraquinone glycosides demonstrated to antagonize the late proinflammatory cytokine HMGB1 and to confer a survival benefit in a murine sepsis model. EG suppressed HMGB1 release, inhibited TNF-α production, and blocked HMGB1-induced NF-κB activation in HUVECs. In the cecal ligation and puncture (CLP) model of sepsis in mice, EG prevented HMGB1 release and significantly increased survival time [1]. This HMGB1-directed pharmacology is not shared by emodin 8-O-glucoside, which instead activates TLR-2/MAPK/NF-κB to promote cytokine secretion [2], nor is it established for the aglycone emodin in CLP models.

HMGB1 inhibition sepsis therapeutic in vivo survival

Emodin 6-O-β-D-glucoside: Prioritized Application Scenarios Based on Demonstrated Differential Pharmacology


Diabetic Vascular Complication Research: High-Glucose-Induced Endothelial Inflammation Models

Emodin 6-O-β-D-glucoside is the appropriate compound choice for in vitro and in vivo models of high-glucose-driven vascular inflammation. At 0–10 μM in HUVECs, it dose-dependently attenuates high-glucose-mediated membrane disruption, suppresses VCAM-1, ICAM-1, and E-selectin expression, and reduces MCP-1/IL-8 mRNA levels [5]. In mice, 0–9 mg/mouse i.v. E6G markedly inhibits peritoneal dye leakage induced by high glucose [5]. The 8-O-glucoside regioisomer is contraindicated for this application due to its immunostimulatory NF-κB activation profile [2].

Sepsis and HMGB1-Mediated Inflammatory Disease Models

Emodin 6-O-β-D-glucoside is a validated HMGB1 antagonist with demonstrated in vivo efficacy in the CLP sepsis model. EG suppresses HMGB1 release, inhibits TNF-α production and NF-κB activation, and increases CLP survival time [5]. Procurement of the correct 6-O isomer is essential: the 8-O-glucoside activates macrophages via TLR-2/MAPK/NF-κB, producing the opposite immunological effect [2].

Endothelial Protein C Receptor (EPCR) Shedding and Vascular Cytoprotection Studies

Emodin 6-O-β-D-glucoside potently inhibits PMA- and CLP-induced EPCR shedding by suppressing TACE expression, positioning it as a candidate for vascular cytoprotection studies [5]. This EPCR-protective activity is a distinct pharmacological feature of the 6-O-glucoside not established for other emodin regioisomers, providing a unique experimental tool for anticoagulation/cytoprotective pathway investigations.

Bioproduction and Synthetic Biology: Regiospecific UDP-Glucosyltransferase Engineering

Emodin 6-O-β-D-glucoside (E6G) is a target for high-efficiency biosynthetic production via UDP-glucosyltransferase mining and engineering, distinct from E8G production [5]. Industrial procurement for biotransformation route development must specify the 6-O isomer, as production strains and enzyme specificities differ for E6G vs. E8G regioisomers.

Quote Request

Request a Quote for Emodin 6-O-|A-D-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.